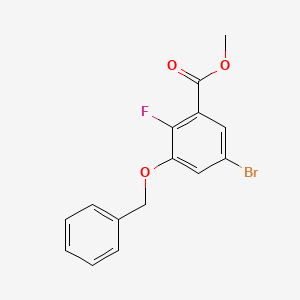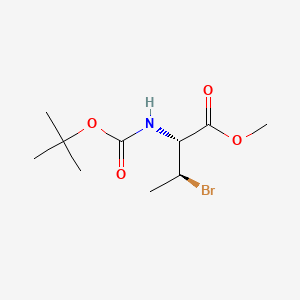
Methyl (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)butanoate is a chiral compound that features a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)butanoate typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Bromination: The bromine atom is introduced via a bromination reaction, often using N-bromosuccinimide (NBS) as the brominating agent.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)butanoate can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Reduction reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3) for azide substitution, and conditions typically involve polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.
Major Products
Substitution: Products depend on the nucleophile used, such as azides, amines, or thiols.
Deprotection: The major product is the free amine.
Reduction: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Could be used in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: May be used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Methyl (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)butanoate depends on its specific application. In general, the compound can interact with biological targets through its amino and ester functionalities, potentially inhibiting enzymes or modulating receptor activity. The bromine atom can also participate in halogen bonding, influencing molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxyl group instead of a bromine atom.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-chloro-3-phenylpropanoate: Similar but with a chlorine atom instead of bromine.
Uniqueness
Methyl (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)butanoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogens or functional groups. This makes it a valuable intermediate in the synthesis of specialized compounds.
Eigenschaften
Molekularformel |
C10H18BrNO4 |
|---|---|
Molekulargewicht |
296.16 g/mol |
IUPAC-Name |
methyl (2R,3S)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H18BrNO4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,12,14)/t6-,7-/m0/s1 |
InChI-Schlüssel |
FBGHOPPMAMIKCL-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)Br |
Kanonische SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




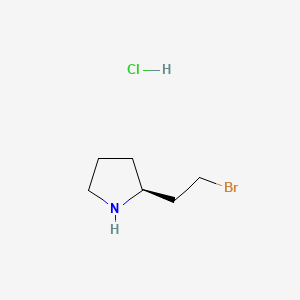
![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
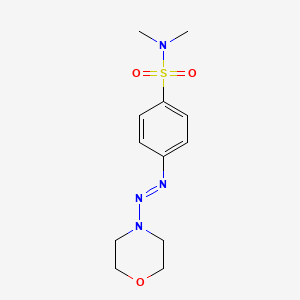
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)
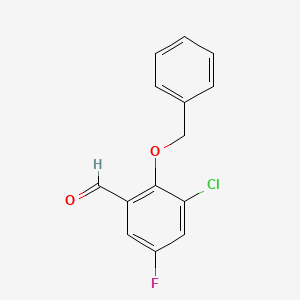
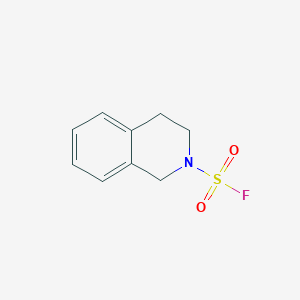
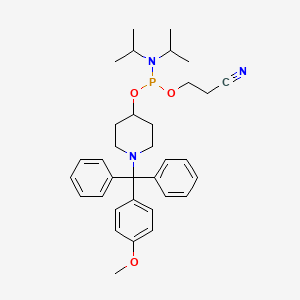
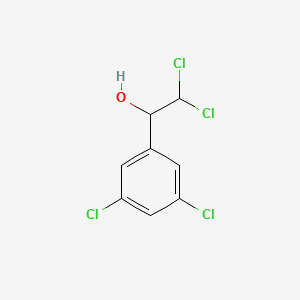
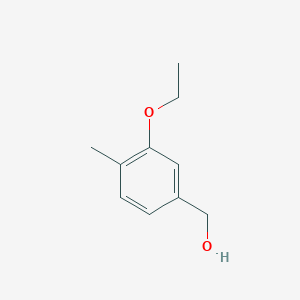

![1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene](/img/structure/B14019568.png)
